

BzATP Triethylammonium Salt: A Technical Guide to Inflammasome Activation

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Compound of Interest

Compound Name: BzATP triethylammonium salt

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Introduction

2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) triethylammonium salt is a potent synthetic analog of adenosine 5'-triphosphate (ATP) and a widely utilized tool in immunology and pharmacology for studying purinergic signaling.[1][2] It serves as a powerful agonist for the P2X7 receptor, a ligand-gated ion channel predominantly expressed on immune cells such as macrophages.[2][3] Activation of the P2X7 receptor by BzATP is a key step in initiating the assembly and activation of the NLRP3 inflammasome, a multiprotein complex crucial for the innate immune response.[4][5] This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and quantitative data associated with BzATP-mediated inflammasome activation.

Mechanism of Action: P2X7 Receptor-Mediated NLRP3 Inflammasome Activation

BzATP is a significantly more potent agonist for the P2X7 receptor compared to the endogenous ligand, ATP.[1] Its binding initiates a cascade of intracellular events, culminating in the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.[2]

The signaling pathway is initiated by the binding of BzATP to the P2X7 receptor on the cell surface. This binding triggers the opening of a non-selective cation channel, leading to a rapid



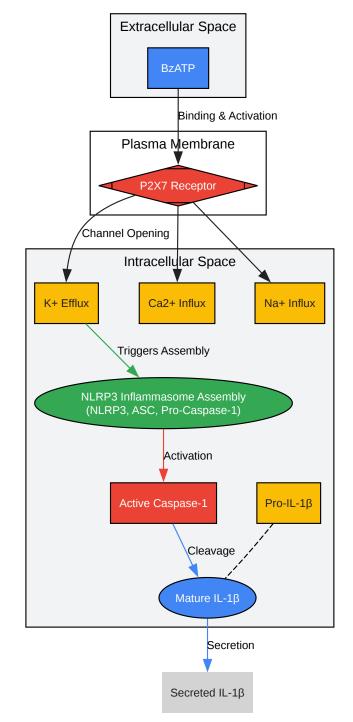




influx of Ca²⁺ and Na⁺ ions and a significant efflux of K⁺ ions.[1][2] The resulting decrease in intracellular K⁺ concentration is a critical signal for the assembly of the NLRP3 inflammasome. [4][6]

The NLRP3 inflammasome complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4][7] Upon sensing the low intracellular K⁺ levels, NLRP3 oligomerizes and recruits ASC, which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage activates caspase-1.[4] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are subsequently released from the cell.[2][8]





BzATP-Induced NLRP3 Inflammasome Activation Pathway

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Caption: BzATP signaling pathway leading to inflammasome activation.



Quantitative Data

The potency of BzATP as a P2X7 receptor agonist varies across different species. The following tables summarize key quantitative data for **BzATP triethylammonium salt**.

Table 1: Potency of **BzATP Triethylammonium Salt** on P2X7 Receptors

Species	Assay Type	EC50 (μM)	Reference(s)
Human	Calcium Influx	~10-30	[1]
Rat	Electrophysiology	3.6	[3][9]
Mouse	Electrophysiology	285	[3][9]
Mouse	Calcium Influx	285	[1]

EC50 values can vary depending on the cell type, expression system, and specific experimental conditions.[1]

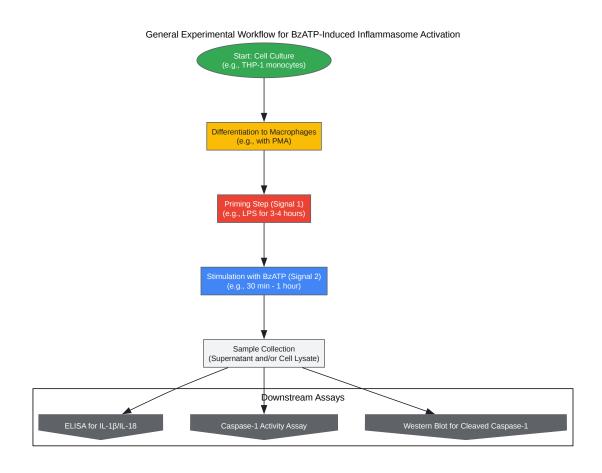
Table 2: Chemical and Physical Properties of BzATP Triethylammonium Salt

Property	Value	Reference(s)
Molecular Formula	С30Н39N6O15P3	[3]
Molecular Weight	816.59 g/mol	[3][10]
CAS Number	112898-15-4	[3][11]
Appearance	White to off-white solid	[3]
Solubility	≤14 mg/ml in DMSO	[3]
Storage	Store at -20°C	[3][11]

Experimental Protocols

A common experimental workflow to study BzATP-induced inflammasome activation involves priming of immune cells, followed by stimulation with BzATP and subsequent measurement of inflammasome activation markers.





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Caption: A typical experimental workflow for studying inflammasome activation.



Detailed Methodology for BzATP-Induced Cytokine Release in THP-1 Macrophages

This protocol describes the induction of IL-1 β release in the human monocytic cell line THP-1, differentiated into macrophage-like cells.[2]

- 1. Cell Culture and Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[2]
- To differentiate, seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.[2]
- Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
- Incubate for 48-72 hours. Differentiated macrophages will become adherent.
- After incubation, remove the PMA-containing medium, wash the cells gently with warm PBS, and add fresh, PMA-free medium. Rest the cells for 24 hours.[2]
- 2. Priming (Signal 1):
- Prime the differentiated THP-1 macrophages by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of 1 μg/mL.[2]
- Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates the expression of pro-IL-1β and NLRP3.[2][6]
- 3. BzATP Stimulation (Signal 2):
- Prepare a stock solution of BzATP triethylammonium salt in sterile water or PBS.[2]
- After the priming step, remove the LPS-containing medium and replace it with fresh, serumfree medium.[2]
- Add BzATP to the desired final concentration (e.g., 100-300 μM).[12][13]



- Incubate for 30 minutes to 1 hour for IL-1β release. Incubation times may need to be optimized.[2]
- 4. Sample Collection and Analysis:
- Carefully collect the cell culture supernatants for cytokine analysis.
- The concentration of released IL-1β can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[12]

Key Experimental Assays

Caspase-1 Activity Assay:

Caspase-1 activity can be measured using colorimetric or fluorometric assay kits.[8] These
assays are based on the cleavage of a specific labeled substrate (e.g., Ac-YVAD-pNA or
YVAD-AFC) by active caspase-1, which releases a chromophore or fluorophore that can be
quantified.[8]

Western Blot for Caspase-1 Cleavage:

• Western blotting can be used to detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10), providing a direct assessment of inflammasome activation.[14]

Conclusion

BzATP triethylammonium salt is an invaluable pharmacological tool for inducing and studying NLRP3 inflammasome activation. Its high potency at the P2X7 receptor allows for robust and reproducible activation of this critical innate immune signaling pathway. A thorough understanding of its mechanism of action and the application of standardized experimental protocols are essential for researchers and drug development professionals working in the fields of inflammation, immunology, and related therapeutic areas.

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